2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a benzothiazole moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thiazole derivative with a pyrimidine precursor, followed by the introduction of the benzothiazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, each exhibiting distinct chemical and biological properties.
Scientific Research Applications
2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O2S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-8-7-19-13(21)9(6-16-15(19)22-8)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h6-7H,2-5H2,1H3,(H,17,18,20) |
InChI Key |
QZIFAQYWJPDXAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.